

4-(4-Ethyl-benzyl)-piperidine CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Ethyl-benzyl)-piperidine

Cat. No.: B1366543

[Get Quote](#)

An In-Depth Technical Guide to **4-(4-Ethyl-benzyl)-piperidine** for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **4-(4-Ethyl-benzyl)-piperidine**, a heterocyclic compound of significant interest in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical data on its chemical identity, physicochemical properties, synthesis, and strategic application as a structural scaffold in the design of novel therapeutics. The insights herein are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Core Chemical Identity and Structure

4-(4-Ethyl-benzyl)-piperidine is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by a piperidine ring substituted at the 4-position with a benzyl group, which is itself further substituted at its para-position with an ethyl group.

The primary Chemical Abstracts Service (CAS) registration number for this compound is 781595-51-5.^{[1][2]} An alternative CAS number, 1543012-73-2, has also been associated with this structure by some suppliers.^[3]

The definitive structure can be represented by various standard chemical notations:

- Molecular Formula: C₁₄H₂₁N[1]
- SMILES (Simplified Molecular-Input Line-Entry System): CCC1=CC=C(CC2CCNCC2)C=C1[1]
- InChI (International Chemical Identifier): InChI=1S/C14H21N/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h3-6,14-15H,2,7-11H2,1H3

The presence of the basic piperidine nitrogen and the lipophilic ethyl-substituted aromatic ring defines its physicochemical character and its potential for interaction with biological targets.

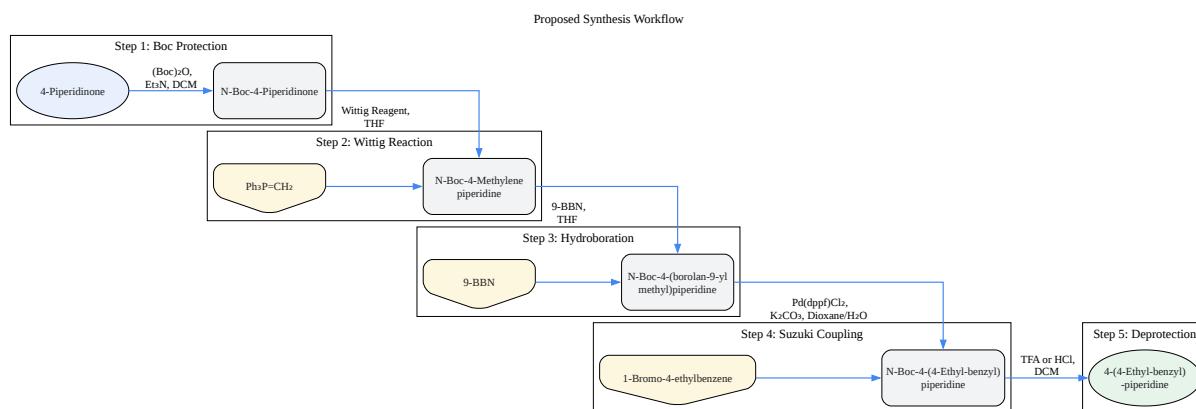
Structural Diagram

Caption: 2D representation of the **4-(4-Ethyl-benzyl)-piperidine** molecule.

Physicochemical and Pharmacokinetic-Relevant Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in both chemical reactions and biological systems. The data below has been consolidated from chemical databases and predictive models.

Property	Value	Source
Molecular Weight	203.32 g/mol	[1]
Physical Form	Solid	
LogP (Octanol-Water Partition Coeff.)	2.79 - 3.12	[1] [2]
Topological Polar Surface Area (TPSA)	12.03 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	1	[1]
Rotatable Bonds	3	[1]
pKa (Predicted)	10.60 ± 0.10	[2]
Boiling Point (Predicted)	314.08 °C at 760 mmHg	[2]


Expert Interpretation: The LogP value of approximately 3 suggests moderate lipophilicity, indicating a good potential for crossing cellular membranes, including the blood-brain barrier—a critical feature for CNS-targeted agents. The pKa of ~10.6 confirms that the piperidine nitrogen will be protonated at physiological pH (pKa > 7.4), allowing for ionic interactions with biological targets such as receptors or enzymes. The low TPSA and small number of rotatable bonds are characteristic of scaffolds with favorable oral bioavailability and metabolic stability profiles.[\[4\]](#)

Synthesis and Manufacturing Pathway

While multiple synthetic routes to 4-substituted piperidines exist, a robust and adaptable method for preparing **4-(4-Ethyl-benzyl)-piperidine** involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[\[5\]](#) This approach offers high yields and excellent functional group tolerance, making it ideal for creating diverse libraries of analogs for structure-activity relationship (SAR) studies.

Proposed Retrosynthetic Analysis & Forward Synthesis Workflow

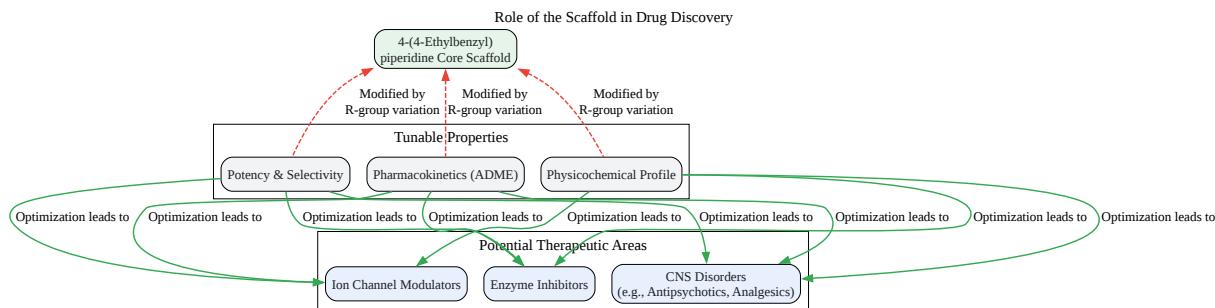
A logical retrosynthetic disconnection points to two key building blocks: a piperidine-containing boronic acid derivative and a halogenated ethylbenzene. The forward synthesis would proceed as follows:

[Click to download full resolution via product page](#)

Caption: Step-by-step synthesis of **4-(4-Ethyl-benzyl)-piperidine** via Suzuki coupling.

Detailed Experimental Protocol (Conceptual)

- Protection of Piperidine Nitrogen: 4-Piperidinone is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM) to yield N-Boc-4-piperidone. Causality: The Boc protecting group prevents side reactions at the nitrogen in subsequent steps and can be removed under mild acidic conditions.
- Olefin Synthesis (Wittig Reaction): N-Boc-4-piperidone is treated with a Wittig reagent, such as methyltriphenylphosphonium bromide and a strong base, to form N-Boc-4-methylenepiperidine. Causality: This step introduces the exocyclic double bond required for the subsequent hydroboration to install the borane at the desired position.
- Hydroboration: N-Boc-4-methylenepiperidine is subjected to hydroboration using 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF). Causality: 9-BBN is a sterically hindered borane that ensures anti-Markovnikov addition across the double bond, selectively forming the organoborane intermediate at the terminal carbon.
- Palladium-Catalyzed Suzuki Coupling: The resulting organoborane is coupled with 1-bromo-4-ethylbenzene using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a solvent system like dioxane and water.^[5] Causality: The Suzuki reaction is a highly efficient C(sp³)-C(sp²) bond-forming reaction, ideal for linking the aliphatic piperidine moiety to the aromatic ring.
- Deprotection: The Boc group is removed from the product of the coupling reaction using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in DCM, to yield the final product, **4-(4-Ethyl-benzyl)-piperidine**.


Self-Validation and Quality Control: Each step of this protocol requires rigorous validation. The identity and purity of intermediates and the final product must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Strategic Importance in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of diseases.^{[4][6]} Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a highly valuable structural motif.

The 4-benzylpiperidine core, in particular, is a well-established pharmacophore for central nervous system (CNS) agents.^[7] It acts as a bioisostere for phenethylamine, a core structure in many neurotransmitters. By modifying the substitution on the benzyl ring (as with the 4-ethyl group in this case), medicinal chemists can fine-tune properties such as:

- Receptor Selectivity and Potency: The ethyl group can occupy a specific hydrophobic pocket in a target protein, enhancing binding affinity and selectivity over other receptors.
- Pharmacokinetics (ADME): The added lipophilicity can influence absorption, distribution, metabolism, and excretion profiles. For instance, it can modulate metabolic stability by blocking a potential site of aromatic oxidation.
- Physicochemical Properties: Altering substituents impacts solubility, lipophilicity, and crystal packing.

[Click to download full resolution via product page](#)

Caption: The central role of the 4-(4-ethylbenzyl)piperidine scaffold in drug design.

This specific compound, **4-(4-Ethyl-benzyl)-piperidine**, serves as a key starting material or intermediate for synthesizing novel chemical entities (NCEs).^[8] Its structure is related to compounds investigated as dopamine reuptake inhibitors and NMDA receptor antagonists, highlighting its potential in neuroscience research.^{[7][9]}

Safety and Handling

Based on available supplier data, **4-(4-Ethyl-benzyl)-piperidine** should be handled with appropriate precautions in a laboratory setting.

- GHS Pictogram: GHS07 (Exclamation Mark)^[1]
- Signal Word: Warning^[1]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[[1](#)]
- Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P362[[1](#)]

Researchers should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 4-(4-Ethyl-benzyl)-piperidine | lookchem [[lookchem.com](#)]
- 3. parchem.com [parchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 5. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [[organic-chemistry.org](#)]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. 4-Benzylpiperidine - Wikipedia [[en.wikipedia.org](#)]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [[en.wikipedia.org](#)]
- To cite this document: BenchChem. [4-(4-Ethyl-benzyl)-piperidine CAS number and chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366543#4-4-ethyl-benzyl-piperidine-cas-number-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com